molecular formula C11H13B B1659685 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene CAS No. 67159-87-9

5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B1659685
CAS No.: 67159-87-9
M. Wt: 225.12 g/mol
InChI Key: CJAMZOXRDGUJBU-UHFFFAOYSA-N
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Description

Structural Classifications and Positional Isomerism within the Dihydro-1H-indene Framework

The 2,3-dihydro-1H-indene core is a foundational structure in numerous polycyclic hydrocarbons. ontosight.ai It consists of a six-membered aromatic ring fused to a five-membered aliphatic ring. Substituents can be attached to either ring, leading to a wide variety of derivatives. In the case of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene, the parent structure is indane, which is substituted with a bromine atom on the aromatic ring at position 5 and two methyl groups on the aliphatic ring at position 1.

Positional isomerism is a key feature of substituted indanes. The location of the substituents significantly influences the compound's chemical and physical properties. For a bromo-dimethyl-dihydro-1H-indene, the bromine atom can occupy positions 4, 5, 6, or 7 on the aromatic ring. Similarly, the methyl groups can be placed at various positions on either the aromatic or aliphatic ring, leading to numerous structural isomers.

Compound NameCAS NumberMolecular FormulaNotes
This compound88632-82-0C11H13BrThe subject of this article. sigmaaldrich.com
5-Bromo-4,6-dimethyl-2,3-dihydro-1H-indene88727-95-1C11H13BrIsomer with methyl groups on the aromatic ring.
1-Bromo-2,3-dihydro-1H-indene24373-98-6C9H9BrIsomer with bromine on the aliphatic ring and no methyl groups. guidechem.com
5-Bromo-2,3-dihydro-1H-indene6134-54-9C9H9BrParent compound without methyl groups. guidechem.com

Contextual Significance of Halogenated Alkenes and Arenes in Contemporary Organic Synthesis Research

Halogenated hydrocarbons, broadly classified into haloalkanes and haloarenes, are cornerstones of organic synthesis. ncert.nic.in Haloarenes, or aryl halides, are compounds where a halogen atom is bonded directly to an sp²-hybridized carbon atom of an aromatic ring. pw.live this compound is an example of a haloarene. The carbon-halogen (C-X) bond in these molecules is polarized due to the higher electronegativity of the halogen, rendering the carbon atom partially positive and thus susceptible to nucleophilic attack. pw.live

This inherent reactivity makes haloarenes exceptionally useful as synthetic intermediates. ncert.nic.in They are primary substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. medchemexpress.comuzh.ch These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. The bromo-substituent, in particular, is an effective leaving group in these palladium-catalyzed processes. uzh.chresearchgate.net Halogenated compounds also serve as starting materials for a wide range of other transformations, solidifying their indispensable role in modern synthetic chemistry. ncert.nic.invedantu.com

Research Trajectories Pertaining to Substituted 2,3-Dihydro-1H-indenes in Chemical Science

The substituted 2,3-dihydro-1H-indene scaffold is a "privileged structure" in medicinal chemistry and materials science due to its rigid framework and synthetic accessibility. researchgate.netontosight.ai Consequently, research involving these derivatives is diverse and continually expanding.

Current research trajectories can be broadly categorized into the development of novel synthetic methodologies and the exploration of their applications.

Medicinal Chemistry: A significant area of research focuses on the biological activity of indene (B144670) derivatives. Studies have shown that certain substituted 2,3-dihydro-1H-indenes act as potent tubulin polymerization inhibitors, which have potential as anticancer and anti-angiogenic agents. nih.govnih.gov Other derivatives have been investigated as Retinoic Acid Receptor α (RARα) agonists, also for cancer therapy. mdpi.com Furthermore, related bromo-indanone compounds serve as key intermediates in the synthesis of potential treatments for obesity-related metabolic diseases. medchemexpress.com

Synthetic Methods: Organic chemists are continuously developing more efficient and selective ways to synthesize and functionalize the indene core. researchgate.netorganic-chemistry.org Research includes electrophilic cyclization reactions to form the indene ring system with high stereoselectivity and the development of one-pot procedures to create complex indazole heterocycles derived from the indane framework. acs.orgnih.gov These advancements provide easier access to a wider library of compounds for screening and application. researchgate.net

The ongoing exploration of substituted 2,3-dihydro-1H-indenes highlights their importance as a versatile platform for discovering new molecules with valuable properties.

Compound Reference Table

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAMZOXRDGUJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498414
Record name 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-87-9
Record name 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,1-dimethyl-2,3-dihydro-1H-indene
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Synthetic Methodologies for 5 Bromo 1,1 Dimethyl 2,3 Dihydro 1h Indene and Analogous Systems

Strategic Approaches to the Brominated Indene (B144670) Core Functionalization

The introduction of a bromine atom onto the indene scaffold can be achieved through various synthetic strategies, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Electrophilic Bromination Routes

Electrophilic aromatic substitution is a fundamental method for the introduction of a bromine atom onto the aromatic ring of the indene core. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction.

The direct bromination of 1,1-dimethyl-2,3-dihydro-1H-indene presents a straightforward approach to obtaining the desired 5-bromo derivative. This reaction typically involves the treatment of the substrate with an electrophilic bromine source. Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of a Lewis acid or in a suitable solvent that can facilitate the reaction.

While specific literature on the direct bromination of 1,1-dimethyl-2,3-dihydro-1H-indene is not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings provide a strong indication of the expected outcome.

The regioselectivity of electrophilic aromatic bromination on substituted indenes, such as the 1,1-dimethylindan (B1329400) system, is governed by the directing effects of the substituents on the aromatic ring. The alkyl portion of the indene ring acts as an activating group and is ortho-, para-directing. In the case of 1,1-dimethyl-2,3-dihydro-1H-indene, the fused alkyl ring directs electrophilic attack to the positions ortho and para to the points of fusion.

Considering the structure of 1,1-dimethyl-2,3-dihydro-1H-indene, the positions available for substitution on the aromatic ring are C4, C5, C6, and C7. The directing influence of the alkyl substituent would favor bromination at the C5 and C7 positions (para and ortho to the C-3a/C-7a bond) and the C4 and C6 positions (ortho and meta to the C-3a/C-7a bond). Steric hindrance from the gem-dimethyl group at the 1-position may also play a role in directing the incoming electrophile. It is generally expected that the major product of monobromination would be the 5-bromo isomer due to a combination of electronic and steric factors.

Nucleophilic Substitution Pathways on Halogenated Indene Precursors

While less common for the synthesis of aryl bromides from non-activated rings, nucleophilic aromatic substitution (SNAAr) can be a viable pathway under specific circumstances, particularly if the indene ring is appropriately activated with electron-withdrawing groups. However, for the synthesis of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene, this is not a typical route.

A more relevant nucleophilic substitution approach involves the Sandmeyer reaction, starting from an amino-substituted indene. For instance, the synthesis of this compound could potentially be achieved from 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine. This would involve the diazotization of the amine with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt. This well-established reaction provides a reliable method for the introduction of a bromine atom at a specific position on an aromatic ring.

Cyclization Reactions for Indene Scaffold Construction with Bromine Incorporation

An alternative strategy involves the construction of the indene ring system from acyclic precursors that already contain a bromine atom at the desired position. This approach offers excellent control over the final position of the bromine substituent.

A common method for constructing the indanone core, a precursor to indenes, is through an intramolecular Friedel-Crafts reaction. For example, 3-(4-bromophenyl)-3-methylbutanoic acid can undergo an intramolecular acylation in the presence of a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid, to yield 5-bromo-1,1-dimethyl-1,3-dihydro-2H-inden-2-one. Subsequent reduction of the keto group would lead to the desired this compound.

The following table summarizes a potential cyclization approach:

Starting MaterialReagent(s)Product
3-(4-bromophenyl)-3-methylbutanoic acidPolyphosphoric Acid (PPA), heat5-bromo-1,1-dimethyl-1,3-dihydro-2H-inden-2-one

This table presents a hypothetical reaction based on established Friedel-Crafts cyclization principles.

Multistep Synthetic Sequences Involving Indanone Intermediates and Subsequent Derivatization

A highly versatile and commonly employed route to this compound involves the synthesis and subsequent modification of a 5-bromo-1-indanone (B130187) intermediate. This multi-step approach allows for the introduction of the gem-dimethyl group and the reduction of the ketone in a controlled manner.

The synthesis of 5-bromo-1-indanone is well-documented and can be achieved through the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid or related precursors. tcd.ie

Once 5-bromo-1-indanone is obtained, the next crucial step is the introduction of the gem-dimethyl group at the C1 position. This can be accomplished through exhaustive methylation using a strong base and a methylating agent, such as methyl iodide.

Finally, the carbonyl group of 5-bromo-1,1-dimethyl-1-indanone needs to be reduced to a methylene (B1212753) group to yield the target molecule. Standard methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). The choice of reduction method depends on the compatibility of other functional groups present in the molecule with the reaction conditions.

The table below outlines a typical multi-step synthesis:

StepStarting MaterialReagent(s)Intermediate/Product
13-(3-Bromophenyl)propionic acidStrong acid (e.g., PPA)5-Bromo-1-indanone
25-Bromo-1-indanoneStrong base (e.g., NaH), Methyl iodide5-Bromo-1,1-dimethyl-1-indanone
35-Bromo-1,1-dimethyl-1-indanoneHydrazine, KOH, heat (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen)This compound

This table represents a generalized synthetic sequence based on established organic chemistry reactions.

Advanced Synthetic Techniques and Catalysis in this compound Synthesis

Modern organic synthesis increasingly relies on sophisticated catalytic methods to construct complex molecules with high precision. The synthesis of this compound and its analogs benefits significantly from these advancements, particularly in the areas of transition metal catalysis and biocatalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions on Brominated Indenes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them invaluable for modifying brominated indenes into more complex structures. mdpi.comrsc.org These reactions typically involve an organic halide, like a brominated indene, and an organometallic reagent, facilitated by a transition metal catalyst, most commonly palladium (Pd). nih.govresearchgate.net

The versatility of the bromo group on the indene ring allows it to serve as a key handle for introducing a wide array of functional groups. For instance, 5-Bromo-2,3-dihydro-1H-inden-1-one is a known intermediate that participates in reactions such as Suzuki and Buchwald amination, highlighting the utility of the bromo-indene scaffold in building molecular complexity. medchemexpress.com The general mechanism for these cross-coupling reactions involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Several types of cross-coupling reactions can be applied to brominated indenes:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents.

Sonogashira Coupling: This method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net

Heck Coupling: This reaction pairs an unsaturated halide with an alkene.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. In some cases, multimetallic catalysis, where two distinct metal catalysts work synergistically, can enable transformations that are difficult to achieve with a single catalyst. nih.gov For example, a combination of nickel and palladium catalysts has been shown to effectively couple aryl bromides with aryl triflates. nih.gov

Coupling ReactionReactantsCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBrominated Indene + Organoboron ReagentPd(0) complexes (e.g., Pd(PPh₃)₄)C(sp²) - C(sp²) or C(sp²) - C(sp³)
SonogashiraBrominated Indene + Terminal AlkynePd(0) complex + Cu(I) saltC(sp²) - C(sp)
HeckBrominated Indene + AlkenePd(0) or Pd(II) catalystC(sp²) - C(sp²)
Buchwald-HartwigBrominated Indene + AminePd catalyst with specialized phosphine (B1218219) ligandsC(sp²) - N

Biocatalytic Approaches to Chiral Indene Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations, offering remarkable selectivity under mild reaction conditions. nih.gov This approach is particularly valuable for synthesizing enantiomerically pure chiral compounds, which are crucial in the pharmaceutical industry. researchgate.netmanchester.ac.uk Chiral indene derivatives are important structural motifs in many biologically active molecules.

Enzymes such as alcohol dehydrogenases (ADHs), lipases, and transaminases can be employed to create chiral centers with high enantiomeric excess. researchgate.net For instance, ADHs can reduce prochiral ketones to chiral alcohols with high stereoselectivity. mdpi.com This could be applied to an indanone precursor to yield a chiral indanol.

Key biocatalytic strategies applicable to the synthesis of chiral indene derivatives include:

Asymmetric Reduction: The enzymatic reduction of a ketone (e.g., an indanone) to a chiral alcohol. Commercial ADHs have been successfully used for the enantioselective reduction of various ketones. mdpi.com

Kinetic Resolution: The selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted. Lipases are commonly used for the resolution of racemic alcohols or amines.

Henry Reaction (Nitroaldol Reaction): Enzymes can catalyze the stereoselective addition of a nitroalkane to an aldehyde, producing chiral β-nitroalcohols, which are versatile synthetic intermediates. rsc.org

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, is often a practical and cost-effective approach for industrial applications. nih.gov These methods align well with green chemistry principles by operating in aqueous media at ambient temperatures and pressures, thus reducing energy consumption and environmental impact. mdpi.com

Biocatalytic StrategyEnzyme ClassTransformation ExampleKey Advantage
Asymmetric ReductionAlcohol Dehydrogenases (ADHs)Indanone → Chiral IndanolHigh enantioselectivity, mild conditions
Kinetic ResolutionLipasesRacemic Indanol → Enantiopure Indanol + EsterAccess to one enantiomer from a racemate
Asymmetric SynthesisTransaminases (TAs)Indanone → Chiral AminoindaneDirect formation of chiral amines

Green Chemistry Principles in the Synthesis of Brominated Indenes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edu The synthesis of brominated indenes can be made more sustainable by applying these principles, focusing on waste reduction, the use of safer chemicals, and catalytic efficiency.

Waste Prevention and Atom Economy in Bromination Processes

The first principle of green chemistry is waste prevention. bridgew.edu This is closely linked to the concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wordpress.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Traditional bromination methods often have poor atom economy. For example, substitution reactions can generate significant salt byproducts. acs.org To improve this, synthetic routes should be designed to maximize the incorporation of all starting materials into the product. wordpress.comacs.org

Strategies to improve atom economy and prevent waste in bromination include:

Using Catalytic Reagents: Catalysts are used in small amounts and are regenerated, thus not contributing to the mass of byproducts. numberanalytics.com

Addition Reactions: Reactions like the addition of HBr across a double bond are 100% atom economical in theory.

Recycling Byproducts: In some industrial processes, byproducts can be recovered and reused. For instance, bromine used as a reactant can be recovered from waste streams with high efficiency (up to 97%) and recycled, embodying a circular economy approach. chimia.ch

The use of elemental bromine (Br₂) is hazardous due to its high reactivity, toxicity, and volatility. wordpress.com Alternative brominating agents like N-bromosuccinimide (NBS) are solids and easier to handle, but they result in the formation of succinimide (B58015) as a byproduct, lowering the atom economy. bridgew.eduwordpress.com

Utilization of Safer Solvents and Reaction Media (e.g., Aqueous Systems)

The fifth principle of green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. wordpress.com Many organic reactions employ volatile and often toxic organic solvents, which contribute significantly to waste and environmental pollution. shaalaa.com

Efforts in green bromination focus on replacing hazardous solvents with safer alternatives:

Aqueous Media: Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. shaalaa.com Bromination reactions have been successfully carried out in water, sometimes with the aid of a catalyst like aluminum tribromide (AlBr₃), which can enhance the reaction's efficiency. hrpub.org

Solvent-Free Reactions: Conducting reactions without any solvent is an excellent way to prevent pollution. acgpubs.org Reactions using solid reagents, such as organic ammonium (B1175870) tribromides, can sometimes be performed under thermal or microwave conditions without a solvent, often leading to high yields in short reaction times. acgpubs.org

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be suitable media for bromination reactions. nih.gov

Solvent/MediumAdvantagesExample Application
WaterNon-toxic, non-flammable, inexpensive, widely availableBromination of aromatic compounds using an AlBr₃-Br₂ system hrpub.org
No SolventEliminates solvent waste, simplifies workupBromination with solid tetrabutylammonium (B224687) tribromide (TBATB) under thermal conditions acgpubs.org
Ionic LiquidsLow volatility, tunable properties, potential for recyclingBromination of various substrates in continuous flow systems nih.gov

Application of Catalysis for Enhanced Efficiency and Selectivity

Catalysts are a cornerstone of green chemistry because they can increase reaction rates, allow reactions to occur under milder conditions (lower temperature and pressure), and improve selectivity towards the desired product, thereby minimizing byproducts. numberanalytics.comimist.ma

In the context of synthesizing brominated indenes, catalysis offers several advantages:

Enhanced Selectivity: Traditional electrophilic aromatic bromination can lead to a mixture of isomers (ortho, meta, para). Catalysts like zeolites can provide high regioselectivity, favoring the formation of a specific isomer, such as the para-bromo product. rsc.org This simplifies purification and reduces waste.

Milder Reaction Conditions: Visible-light photoredox catalysis allows for the in situ generation of bromine from bromide salts under mild conditions, avoiding the direct use of hazardous liquid bromine. beilstein-journals.org This method can achieve high yields and chemoselectivity for the bromination of various substrates. beilstein-journals.orgmdpi.com

Increased Efficiency: Catalysts can significantly speed up reactions, reducing energy consumption and increasing throughput. For example, Lewis acids like iron(III) bromide or aluminum(III) bromide have traditionally been used to catalyze aromatic bromination, though modern methods seek more environmentally benign and recyclable catalysts. google.com

The development of heterogeneous catalysts (catalysts in a different phase from the reactants) is particularly beneficial as they can be easily separated from the reaction mixture and reused, further reducing waste and cost. rsc.org

Energy Efficiency Considerations in Reaction Design

The principles of green chemistry increasingly influence the design of synthetic routes, emphasizing the need for energy-efficient processes. ejbps.com In the synthesis of this compound and related indane structures, energy efficiency is a critical consideration, driving innovation away from traditional, energy-intensive methods toward more sustainable technologies. Key areas of advancement include the adoption of microwave-assisted synthesis, the implementation of continuous flow chemistry, and the development of highly efficient catalytic systems that operate under milder conditions.

Microwave-Assisted Synthesis

For instance, in syntheses analogous to the formation of indene precursors, such as the bis-imidization of brominated naphthalene (B1677914) dianhydride, microwave-assisted conditions have proven highly effective. researchgate.net Similarly, the synthesis of various heterocyclic compounds, which can involve cyclization and condensation steps relevant to forming indane systems, demonstrates substantial rate acceleration and improved yields under microwave irradiation compared to conventional heating. ejbps.comnih.gov The efficiency of microwave-assisted reactions is further enhanced in solvent-free "neat" conditions, which eliminate the energy penalty associated with heating a solvent mass. nih.gov

Reaction TypeMethodReaction TimeEnergy InputReference
Friedländer Synthesis of 8-hydroxyquinolinesConventional HeatingSeveral hoursHigh nih.gov
Friedländer Synthesis of 8-hydroxyquinolinesMicrowave-Assisted8-25 minutesLow nih.gov
Intramolecular Friedel-Crafts AcylationConventional Heating30 minutesHigh (220 °C) researchgate.net
Intramolecular Friedel-Crafts AcylationMicrowave-Assisted10 minutesLower (150 °C) researchgate.net

Continuous Flow Chemistry

Continuous flow chemistry offers significant advantages in energy efficiency, particularly for reactions that are highly exothermic, such as bromination or Friedel-Crafts alkylation. europa.euresearchgate.net Flow reactors are characterized by micro- to millimeter-scale channels, which provide a large surface-area-to-volume ratio. europa.eu This feature facilitates superior heat transfer, preventing the formation of localized hot spots and allowing for precise temperature control. europa.euresearchgate.net

The enhanced heat management in flow systems means that highly exothermic reactions can be run safely at higher concentrations or temperatures than in batch reactors, leading to faster reaction rates and increased throughput without compromising safety. europa.eu For the synthesis of brominated compounds like this compound, flow chemistry provides a safer and more energy-efficient alternative to traditional batch processes. researchgate.netmdpi.com In-situ generation of hazardous reagents like molecular bromine can be integrated directly into the flow path, minimizing risk and improving process efficiency. researchgate.netmdpi.comvapourtec.com The precise control over parameters such as temperature, pressure, and residence time in a flow system allows for process optimization that can lead to higher yields and purity, reducing the need for energy-intensive purification steps. europa.euresearchgate.net

ParameterBatch ProcessingContinuous Flow ProcessingReference
Heat TransferLimited, risk of hot spotsExcellent, rapid heat dissipation europa.euresearchgate.net
Temperature ControlDifficult, slow responsePrecise and immediate europa.eu
Safety (for Exothermic Reactions)Higher risk of thermal runawayInherently safer due to small reactor volume europa.euresearchgate.net
Energy EfficiencyLower, due to heating/cooling of large vesselHigher, targeted energy input to small volume europa.euresearchgate.net

Advanced Catalysis and Process Optimization

The choice of catalyst is fundamental to the energy efficiency of a synthetic process. numberanalytics.com The classical Friedel-Crafts reaction, a key method for constructing the indane skeleton, traditionally requires stoichiometric or greater amounts of Lewis acids like AlCl₃. numberanalytics.comnih.gov These processes are often energy-intensive and generate significant waste. Modern approaches focus on the development of highly active catalysts that can be used in small, catalytic amounts, thereby lowering the activation energy of the reaction and allowing it to proceed under milder conditions (lower temperature and pressure). nih.govnumberanalytics.com

Catalytic SystemCatalyst LoadingReaction ConditionsEnergy Efficiency ImpactReference
Traditional Friedel-Crafts (e.g., AlCl₃)Stoichiometric or excessOften requires heatingLow efficiency, high waste numberanalytics.comnih.gov
Modern Lewis/Brønsted AcidsCatalyticMilder temperaturesImproved efficiency nih.govnih.gov
Ligand-Free Palladium (Suzuki Coupling for Indanones)As low as 0.005 mol%Elevated temp (110 °C), but for short duration (1 hr)High efficiency due to catalyst turnover semanticscholar.org
Gold-Catalyzed Cyclization (for Indenes)1-5 mol%Mild conditionsHigh efficiency, straightforward process unige.ch

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 1,1 Dimethyl 2,3 Dihydro 1h Indene

Substitution Reactions at the Brominated Position (C-5)

The bromine atom at the C-5 position of the aromatic ring is a key site for chemical modification, primarily through metal-catalyzed processes, as classical nucleophilic aromatic substitution is generally unfavorable for this substrate.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a stepwise reaction mechanism that typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. youtube.com

For 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene, the substituents on the aromatic ring are a halogen (bromo) and an alkyl group (the fused ring). Alkyl groups are electron-donating, which destabilizes the negative charge required for the SNAr intermediate. youtube.com Consequently, the substrate lacks the necessary electronic activation, making SNAr pathways energetically unfavorable under standard conditions. The reaction is not expected to proceed efficiently without the presence of powerful activating groups.

Metal-Mediated C-Br Bond Functionalization

The C-Br bond in aryl bromides like this compound serves as an excellent handle for a wide variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Analogous compounds, such as 5-bromo-2,3-dihydro-1H-inden-1-one, are known to act as key intermediates in reactions like Suzuki and Buchwald-Hartwig amination. medchemexpress.com It is therefore highly probable that this compound would undergo similar transformations. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (typically Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Below is a table of potential metal-mediated reactions for the functionalization of the C-5 position.

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki CouplingOrganoboron reagent (e.g., Ar-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂/SPhosBiaryl compound
Heck CouplingAlkene (e.g., H₂C=CHR)Pd(OAc)₂, P(o-tolyl)₃Aryl-substituted alkene
Sonogashira CouplingTerminal alkyne (e.g., R-C≡CH)PdCl₂(PPh₃)₂, CuIAryl-substituted alkyne
Buchwald-Hartwig AminationAmine (e.g., R₂NH)Pd₂(dba)₃, BINAPAryl amine
Stille CouplingOrganotin reagent (e.g., Ar-SnBu₃)Pd(PPh₃)₄Biaryl compound
Negishi CouplingOrganozinc reagent (e.g., Ar-ZnCl)Pd(PPh₃)₄Biaryl compound

This interactive table summarizes common cross-coupling reactions applicable to aryl bromides.

Reactions Involving the Dihydro-1H-indene Ring System

The dihydro-1H-indene scaffold, which includes both aromatic and aliphatic components, offers additional sites for chemical reactivity beyond the C-Br bond.

Electrophilic Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

In this compound, the aromatic ring is substituted with a bromo group and a fused alkyl ring. The directing effects of these substituents determine the position of substitution for incoming electrophiles.

Alkyl group (fused ring): This group is electron-donating and therefore activating. It directs incoming electrophiles to the ortho and para positions (C-4 and C-7).

Bromo group: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu The bromo group at C-5 directs incoming electrophiles to the C-4 and C-6 positions.

The combined directing effects are summarized below.

Position Directing Effect from Alkyl Group Directing Effect from Bromo Group Overall Likelihood of Substitution
C-4Ortho (Activating)Ortho (Deactivating)High (Reinforced direction)
C-6MetaOrtho (Deactivating)Moderate
C-7Para (Activating)MetaModerate

Substitution is most likely to occur at the C-4 position, as it is ortho to both the activating alkyl group and the ortho, para-directing bromo group. Standard EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (RCOCl/AlCl₃) would be expected to yield predominantly the 4-substituted product. masterorganicchemistry.com

Oxidation and Reduction Processes of the Indene (B144670) Scaffold

The aliphatic portion of the dihydro-1H-indene scaffold contains sites susceptible to oxidation. The methylene (B1212753) group at the C-3 position is benzylic, making it a potential target for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially convert this CH₂ group into a carbonyl group, yielding an indanone derivative. However, such harsh conditions might also lead to the oxidation of the gem-dimethyl group at C-1 or cleavage of the aromatic ring.

Reduction of the aromatic ring is generally difficult due to its inherent stability. Catalytic hydrogenation under high pressure and temperature or dissolving metal reductions, such as the Birch reduction, would be required to reduce the benzene ring. These reactions are typically not selective and could lead to a mixture of partially or fully saturated products.

Rearrangement Reactions within the Indene Framework

Mechanistic Elucidation of Key Transformations

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing critical insights into how chemical bonds are formed and broken. For this compound, such studies would be invaluable for controlling reaction outcomes and designing novel synthetic methodologies.

Kinetic studies are instrumental in determining the rates of chemical reactions and understanding the factors that influence them, such as concentration, temperature, and catalysts. This data allows for the determination of the reaction order, rate constants, and activation energies, which are essential components of a reaction's kinetic profile.

Currently, there is no specific data available in the scientific literature detailing the kinetic studies of reaction pathways involving this compound. Research in this area would likely involve monitoring the disappearance of the reactant and the appearance of products over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). The resulting data would be crucial for constructing a quantitative model of the reaction mechanism.

Hypothetical Data Table for Future Kinetic Studies:

Reaction ParameterValue
Reaction Order with respect to this compoundTo be determined
Reaction Order with respect to Reagent XTo be determined
Rate Constant (k) at 298 KTo be determined
Activation Energy (Ea)To be determined
Pre-exponential Factor (A)To be determined

This table represents a template for the type of data that would be generated from future kinetic investigations.

Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen with deuterium), chemists can track its position in the product molecules, providing definitive evidence for proposed mechanistic steps, such as rearrangements or the specific bonds being broken and formed.

For this compound, isotope labeling experiments could elucidate the mechanisms of various potential transformations, such as electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, or elimination reactions.

Illustrative Example of a Potential Isotope Labeling Study:

To investigate a hypothetical dehydrobromination reaction, one could synthesize a deuterated version of the starting material, for instance, at the C2 or C3 position of the dihydroindene ring. The position of the deuterium (B1214612) in the resulting indene product would provide insight into the stereochemistry and regiochemistry of the elimination pathway (e.g., E1 vs. E2 mechanism).

Hypothetical Data Table for Future Isotope Labeling Experiments:

Labeled Starting MaterialObserved Product(s)Mechanistic Implication
This compound-2,2-d2To be determinedTo be determined
This compound-3,3-d2To be determinedTo be determined

This table illustrates the type of experimental design and expected outcomes from future isotope labeling studies.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1,1 Dimethyl 2,3 Dihydro 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene, a combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for its structure and the specific arrangement of its substituents.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary information regarding the chemical environment, connectivity, and relative numbers of different types of protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic regions.

Aliphatic Region: A sharp singlet, integrating to six protons (6H), is anticipated for the two chemically equivalent methyl groups (C(CH₃)₂) at the C1 position. The adjacent methylene (B1212753) groups at C2 and C3 are expected to appear as two distinct triplets, each integrating to two protons (2H). The protons at C2 would be coupled to the protons at C3, and vice versa, resulting in a triplet-of-triplets pattern, assuming equal coupling constants (J-values).

Aromatic Region: The bromine atom at the C5 position desymmetrizes the aromatic ring, leading to three distinct proton signals. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would appear as a doublet of doublets, being coupled to both the C4 and C7 protons. The proton at C7 would likely be a doublet, coupled to the C6 proton. The specific chemical shifts are influenced by the electronic effects of the bromine atom and the alkyl-substituted ring.

The ¹³C NMR spectrum , typically recorded with proton decoupling, would display signals for all 11 carbon atoms in the molecule.

Aliphatic Carbons: Signals for the two equivalent methyl carbons, the quaternary C1 carbon, and the methylene carbons at C2 and C3 would be observed in the upfield region of the spectrum.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to the bromine atom (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other five aromatic carbons (C3a, C4, C6, C7, and C7a) would also have unique chemical shifts, confirming the substitution pattern.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
C1-CH~1.3Singlet6HN/A
C2-H~2.0Triplet2HJ ≈ 7-8 Hz
C3-H~2.9Triplet2HJ ≈ 7-8 Hz
C4-H ~7.3Doublet1HJ ≈ 8 Hz
C6-H ~7.2Doublet of Doublets1HJ ≈ 8 Hz, J ≈ 2 Hz
C7-H ~7.1Doublet1HJ ≈ 2 Hz
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1-C H₃~28
C 1~42
C 2~40
C 3~32
C 3a~152
C 4~125
C 5~120
C 6~130
C 7~127
C 7a~145

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key cross-peak would be observed between the methylene protons at C2 and C3, confirming their adjacency. Correlations between the aromatic protons (H4, H6, and H7) would also be visible, establishing their connectivity on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the C2/H2, C3/H3, C4/H4, C6/H6, C7/H7, and methyl C/H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for structural confirmation would include:

Correlations from the methyl protons (at C1) to the quaternary carbon C1, the methylene carbon C2, and the aromatic bridgehead carbon C7a.

Correlations from the C2 protons to C1 and C3.

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the 5-bromo substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A key NOESY correlation would be expected between the methyl protons at C1 and the aromatic proton at C7, providing definitive proof of the 1,1-dimethyl substitution pattern.

The five-membered aliphatic ring in the 2,3-dihydro-1H-indene scaffold is not planar and exists in a dynamic equilibrium of puckered (envelope or twist) conformations. Variable-temperature (VT) NMR studies can provide insight into the energetics of this conformational interchange. libretexts.orglibretexts.org By lowering the temperature, the rate of ring-flipping can be slowed on the NMR timescale. If the energy barrier to interconversion is sufficiently high, this could lead to the broadening and eventual splitting of the signals for the C2 and C3 methylene protons, which may become diastereotopic at low temperatures. Analysis of the spectra at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the ring-flipping process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. For this compound (C₁₁H₁₃Br), the mass spectrum would exhibit several characteristic features.

Molecular Ion Peak: The most critical feature would be the molecular ion peak (M⁺). Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet), separated by two mass units (m/z). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry typically induces fragmentation. The fragmentation of the parent compound, 1,1-dimethyl-2,3-dihydro-1H-indene, is dominated by the loss of a methyl group to form a highly stable benzylic carbocation. nist.govnist.gov A similar primary fragmentation pathway is expected for the brominated derivative.

[M-15]⁺: The most abundant fragment ion is expected to result from the loss of a methyl radical (•CH₃), leading to a cation at [M-15]⁺. This fragment would also exhibit the characteristic bromine isotope doublet.

Other fragments could arise from the loss of the bromine atom ([M-79/81]⁺) or other rearrangements.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound
IonDescriptionPredicted m/zIsotopic Pattern
[C₁₁H₁₃Br]⁺Molecular Ion (M⁺)224/226~1:1 Doublet
[C₁₀H₁₀Br]⁺Loss of Methyl (•CH₃)209/211~1:1 Doublet
[C₁₁H₁₃]⁺Loss of Bromine (•Br)145Single Peak

X-ray Diffraction Analysis for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate, unambiguous determination of its molecular structure in the solid state. researchgate.netmdpi.com This technique maps the electron density of the crystal, allowing for the precise calculation of atomic positions.

The resulting three-dimensional model would definitively confirm:

The precise location of the bromine atom on the aromatic ring and the gem-dimethyl groups at the C1 position.

Detailed geometric parameters, including all bond lengths, bond angles, and torsion angles.

The specific conformation (e.g., envelope or twist) of the five-membered ring as it exists in the crystal lattice.

Intermolecular interactions, such as van der Waals forces or potential halogen bonding, that dictate the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. These two methods are often complementary. jchps.comdtu.dk

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds. Key expected absorptions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2960-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1465 cm⁻¹ and ~1375 cm⁻¹: Bending vibrations characteristic of the gem-dimethyl group.

~800-900 cm⁻¹: Out-of-plane C-H bending ("wagging") which can be indicative of the aromatic substitution pattern.

~600-500 cm⁻¹: A weaker absorption corresponding to the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the carbon skeleton. researchgate.net Strong Raman signals would be expected for the symmetric aromatic ring breathing modes and C-C bond stretches within the aliphatic ring, which may be weak in the IR spectrum.

Computational and Theoretical Studies on 5 Bromo 1,1 Dimethyl 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to determine optimized molecular geometries, electronic properties, and energetic stability. For 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the impact of the bromine and dimethyl substituents on the indane core.

DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The HOMO-LUMO energy gap, for instance, is a key indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.comug.edu.gh Analysis of bond dissociation enthalpies (BDEs) using DFT can predict which chemical bonds are most likely to break during thermal degradation, with studies on similar brominated aromatic compounds often identifying the C-Br bond as a primary site for homolysis. researchgate.net

Key research findings from DFT studies on analogous compounds include:

Optimized Geometry: Calculations provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional shape.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, which helps in understanding the molecule's electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions.

Energetics: DFT is used to calculate the relative energies of different isomers or conformers, as well as bond dissociation energies, providing insight into the molecule's thermodynamic stability. researchgate.net

Below is an illustrative table of optimized geometric parameters that would be obtained from a DFT calculation on this compound.

Table 1: Representative Geometric Parameters from DFT Optimization
ParameterAtoms InvolvedCalculated Value
Bond LengthC(5)-Br~1.91 Å
Bond LengthC(aromatic)-C(aromatic)~1.40 Å
Bond LengthC(1)-C(2)~1.54 Å
Bond LengthC(1)-C(CH₃)~1.53 Å
Bond AngleC(4)-C(5)-Br~119.8°
Bond AngleC(CH₃)-C(1)-C(CH₃)~110.5°
Dihedral AngleC(3)-C(3a)-C(7a)-C(1)~5.0° (Ring Puckering)

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and dynamic behavior in various environments (e.g., in a solvent). For this compound, MD simulations can reveal the flexibility of the five-membered ring and the rotational freedom of the gem-dimethyl groups.

A typical MD simulation involves placing the molecule in a simulated box, often with explicit solvent molecules, and calculating the forces on each atom at discrete time steps. nih.gov The resulting trajectory provides information on conformational changes, stability, and interactions with the surrounding environment. researchgate.net Key metrics analyzed from MD simulations include:

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues around their average positions, highlighting the most flexible regions of the molecule. nih.gov

Conformational Clustering: Groups similar structures from the trajectory to identify the most populated and energetically favorable conformations.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic setting, which is essential for predicting its interactions in biological or chemical systems. researchgate.netijsrset.com

Table 2: Typical Parameters for an MD Simulation
ParameterValue/MethodPurpose
Force FieldCHARMM, AMBER, or OPLSDefines the potential energy function of the system. nih.gov
Solvent ModelTIP3P or SPC/E WaterSimulates an aqueous environment.
Simulation Time50 - 200 nsDuration of the simulation to observe dynamic events.
Time Step2 fsThe interval between successive force calculations.
Temperature300 KSimulates physiological or room temperature conditions.
Pressure1 atmMaintains constant pressure (NPT ensemble).

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. grnjournal.usrsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). smu.edu A transition state is the highest energy point along the lowest energy path from reactants to products, and its structure and energy determine the reaction's activation barrier and rate. wikipedia.orglibretexts.org

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, DFT calculations are used to locate the geometries of transition states. acs.org Once a TS is identified (characterized by a single imaginary frequency), its energy relative to the reactants gives the activation energy (ΔG‡). researchgate.netox.ac.uk Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS correctly connects the reactants and products on the PES. smu.edu These studies provide a step-by-step understanding of bond-breaking and bond-forming processes. researchgate.net

Table 3: Illustrative Energetics for a Hypothetical SNAr Reaction
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
IntermediateMeisenheimer Complex+12.5
Transition StateStructure for Bromide Departure+24.8 (Activation Energy)
ProductsSubstituted Indene (B144670) + Bromide-5.2

Computational Analysis of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers, and predicting which isomer will be the major product is a significant challenge in synthetic chemistry. uou.ac.in Computational methods offer a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions. rsc.orgrsc.org This is particularly relevant for reactions that create new chiral centers on the indane scaffold.

The origin of stereoselectivity can be determined by calculating the energies of the transition states leading to the different stereoisomeric products. researchgate.net According to transition state theory, the reaction pathway with the lower activation energy will be faster and thus yield the major product. By comparing the Gibbs free energies of activation (ΔΔG‡) for the competing diastereomeric or enantiomeric pathways, a quantitative prediction of the product ratio (e.g., diastereomeric ratio or enantiomeric excess) can be made. These analyses often focus on subtle non-covalent interactions, such as steric hindrance or hydrogen bonding, within the transition state structure that favor one stereochemical outcome over another. researchgate.net Studies on the synthesis of substituted indanes have often highlighted high regio- and stereoselectivity, which can be explained and predicted using these computational models. mdpi.com

Table 4: Example of Calculated Energy Differences for Stereoisomeric Pathways
PathwayTransition StateRelative Free Energy (ΔG‡) (kcal/mol)Predicted Product Ratio
Pathway ATS-A (leads to R-isomer)20.196 : 4 (R:S)
Pathway BTS-B (leads to S-isomer)22.2 (ΔΔG‡ = 2.1 kcal/mol)

Prediction of Spectroscopic Parameters

Computational quantum chemistry methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. ruc.dk By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra for NMR, IR, and Raman can be generated and compared directly with experimental data. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic shielding constants, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netgithub.io Comparing the predicted spectrum of a proposed structure with the experimental one is a powerful way to confirm its identity.

Vibrational Spectroscopy (IR and Raman): After geometric optimization, frequency calculations yield the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in IR and Raman spectra. nih.gov While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled to achieve excellent agreement, aiding in the assignment of complex experimental spectra. nih.govarxiv.org

Table 5: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)
ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C(7)-H7.457.41
C(6)-H7.317.28
C(4)-H7.627.59
C(2)-H₂2.011.98
C(3)-H₂2.952.92
C(1)-CH₃1.281.25

Applications and Synthetic Utility of 5 Bromo 1,1 Dimethyl 2,3 Dihydro 1h Indene in Complex Molecule Synthesis

Building Block for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The rigid, bicyclic core of 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene makes it an excellent starting point for the construction of larger, more complex Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are a class of π-conjugated molecules with significant interest in materials science for their optoelectronic properties. chemistryviews.org Synthetic strategies for PAHs often involve the annulation or stitching together of smaller aromatic fragments. chemistryviews.orgrsc.org

The bromo-group at the 5-position of the indene (B144670) is perfectly suited for such constructions. It can participate in palladium-catalyzed annulation reactions, where it is coupled with another aromatic fragment containing two reactive sites (e.g., a dibromoarene or a bis(boronic ester)) to form an additional ring. rsc.org For example, a twofold Suzuki coupling could fuse the indene unit to another aromatic system. Furthermore, after conversion to a boronic acid or ester, the indene derivative could itself act as the difunctional partner in these annulations. Subsequent aromatization steps, such as those achieved through oxidation or elimination, can then generate the fully conjugated PAH system.

In the realm of heterocycle synthesis, the aryl bromide is a key functional group for introducing nitrogen, sulfur, or oxygen atoms that can be incorporated into a new ring system. For instance, palladium-catalyzed Buchwald-Hartwig amination could couple the indene with an amine, and a subsequent intramolecular cyclization could form a nitrogen-containing heterocycle fused to the indene core. Similarly, coupling with thiols could lead to sulfur-containing heterocycles. These methods provide a pathway to complex heterocyclic structures that are ubiquitous in medicinal chemistry and materials science.

Precursor for Carbon-Carbon Bond Formation via Cross-Coupling Strategies

Perhaps the most significant utility of this compound stems from its role as a substrate in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a classic reactive handle for forming new carbon-carbon bonds with high efficiency and selectivity under mild conditions. nih.govwikipedia.orgorganic-chemistry.org This allows for the direct attachment of a wide variety of substituents to the indene scaffold.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is one of the most robust methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds or the attachment of vinyl and other unsaturated groups. semanticscholar.org

Heck Reaction: In this palladium-catalyzed reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. organic-chemistry.orgnih.gov This provides a direct method for vinylation of the indene core, introducing valuable functional handles for further transformations.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for forming C(sp²)–C(sp) bonds, leading to arylalkynes which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.org

The versatility of these reactions allows for the systematic modification of the this compound core, as illustrated in the following table.

Reaction Type Coupling Partner General Product Structure
Suzuki-MiyauraAryl/Vinyl Boronic Acid5-Aryl/Vinyl-1,1-dimethyl-2,3-dihydro-1H-indene
HeckAlkene (e.g., Styrene)5-Vinyl-1,1-dimethyl-2,3-dihydro-1H-indene derivative
SonogashiraTerminal Alkyne5-Alkynyl-1,1-dimethyl-2,3-dihydro-1H-indene

Role in the Synthesis of Chiral Indene Scaffolds

While this compound is itself an achiral molecule, it can serve as a precursor for the synthesis of chiral indene derivatives. Chiral indenes and the related chiral indanes are important structural motifs in asymmetric catalysis (e.g., as ligands for metallocene catalysts) and in biologically active molecules. semanticscholar.orgresearchgate.net

The gem-dimethyl group at the C1 position prevents the formation of a stereocenter at that carbon, which can simplify synthetic strategies by directing efforts toward creating chirality at other positions. Asymmetric synthesis strategies could involve several approaches:

Chiral Derivatization: The bromo-group can be replaced, via cross-coupling, with a prochiral substituent. A subsequent asymmetric reaction on this new substituent can induce chirality. For example, a Heck reaction could introduce a vinyl group, which could then undergo asymmetric dihydroxylation or epoxidation.

Modification of the Five-Membered Ring: Although challenging, the saturated C2-C3 bond of the dihydroindene ring could be functionalized through asymmetric methods. For instance, dehydrogenation to the corresponding indene followed by asymmetric reduction or addition reactions could install stereocenters.

Resolution: A racemic derivative synthesized from the starting material could be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of efficient and practical asymmetric methods for creating chiral N-heterocycles and other complex molecules is a significant area of synthetic chemistry. researchgate.net The 1,1-dimethylindene (B103318) scaffold provides a rigid and well-defined platform upon which to build chiral complexity.

Intermediate in the Design of Novel Organic Frameworks and Materials

The structural rigidity and defined geometry of the 1,1-dimethyl-2,3-dihydro-1H-indene unit make it an attractive component for the construction of advanced organic materials, including Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of a MOF, such as its pore size, stability, and functionality, are directly determined by the structure of its organic linkers. elsevierpure.com

This compound can be elaborated into a suitable linker for MOF synthesis. The bromo-group is a versatile handle that can be converted into the coordinating groups necessary for MOF construction, most commonly carboxylates. For example, the bromo-group could be converted to a carboxylic acid via lithiation followed by quenching with CO₂, or through palladium-catalyzed carboxylation reactions. To create a difunctional linker capable of extending the framework in multiple dimensions, a second functional group would need to be introduced onto the scaffold.

The incorporation of bromine itself into MOF linkers is also a known strategy to tune the properties of the resulting framework, enhancing selectivity in gas separation applications due to bromine's high polarizability. elsevierpure.comdoi.org The bulky and non-planar nature of the 1,1-dimethyl-2,3-dihydro-1H-indene core could be used to design MOFs with specific topologies and pore environments, potentially leading to materials with unique gas storage, separation, or catalytic properties. nih.gov

Emerging Research Frontiers and Methodological Advancements for Halogenated Indenes

Development of Novel and Sustainable Synthetic Routes

The synthesis of indene (B144670) derivatives has traditionally relied on multi-step processes that can be inefficient and generate significant waste. Modern research is focused on developing more sustainable and atom-economical routes. A promising frontier is the use of earth-abundant metal catalysts, which offer a cheaper and more environmentally benign alternative to precious metals.

Recent breakthroughs include the development of cobalt-based catalysts for the synthesis of substituted 1H-indenes. uva.nl This approach utilizes a bio-inspired metalloradical catalysis strategy, which capitalizes on the intrinsic reactivity of first-row transition metals that is often avoided in classical catalysis. uva.nl The process involves the in situ formation of diazo compounds from readily prepared tosyl hydrazones, which are then activated by the cobalt complex to form carbene-radical intermediates that undergo ring-closure to yield the indene products. uva.nl This method is notable for its broad substrate scope and tolerance of various functional groups, enabling the facile synthesis of a diverse library of indene derivatives. uva.nl

Catalytic SystemCatalyst TypeKey FeaturesSustainability Aspect
Metalloradical Catalysis uva.nlCobalt-based (Earth-abundant metal)Utilizes tosyl hydrazones; forms carbene-radical intermediates.Reduces reliance on precious metals like palladium or rhodium.
Intramolecular Hydroalkylation acs.orgGold-NHC ComplexProceeds under mild conditions; generates versatile enamide products.High atom economy and operational simplicity.
Rhodium-Catalyzed Annulation organic-chemistry.orgRhodium(I) ComplexReacts 2-(chloromethyl)phenylboronic acid with alkynes.High yields and regioselectivity based on steric factors.

Exploration of Unique Reactivity Patterns and Unconventional Transformations

Beyond improving their synthesis, researchers are actively exploring novel ways to functionalize the halogenated indene core. The bromine atom in a compound like 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions. nih.gov For instance, the bromo-substituent is an ideal electrophile for well-established transformations such as Suzuki and Buchwald amination reactions, allowing for the straightforward introduction of new carbon-carbon or carbon-nitrogen bonds at the 5-position of the indene ring. medchemexpress.comuoregon.edu

More unconventional transformations are also emerging that modify the fundamental indene skeleton. One such significant development is the nitrogen atom insertion reaction, which converts indenes into isoquinolines. rsc.org This type of skeletal editing represents a powerful strategy for rapidly accessing entirely new classes of heterocyclic compounds from common precursors. Furthermore, photoredox catalysis is emerging as a powerful tool that uses light to drive redox reactions, enabling the formation of halogenated compounds and their derivatives under exceptionally mild conditions. These advanced methods expand the chemical space accessible from halogenated indenes, providing pathways to novel molecules for applications in materials science and pharmaceuticals. rsc.org

Integration of Machine Learning in Retrosynthetic Analysis for Indene Derivatives

AI Retrosynthesis ApproachCore PrincipleRepresentative Model TypeKey Advantage
Template-Based Applies a library of pre-extracted reaction rules or "templates" to the target molecule.Expert Systems, Rule-Based ModelsHigh accuracy for reactions within the known template space.
Template-Free chemrxiv.orgTreats retrosynthesis as a translation problem (product to reactants) without explicit reaction rules.Sequence-to-Sequence (Seq2Seq), Transformers chemrxiv.orgCapable of discovering novel or unknown reactions not present in templates.
Semi-Template-Based arxiv.orgA hybrid approach that first identifies the reaction center and then completes the synthon structures.Graph-based Neural NetworksBalances the accuracy of templates with the flexibility of template-free methods.
Knowledge-Integrated nih.govIncorporates expert chemical knowledge and heuristics as adjustable parameters to guide the AI search.Monte Carlo Tree Search (MCTS) with Deep Learning nih.govImproves the practical feasibility and quality of the predicted routes. nih.govresearchgate.net

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Optimizing the conditions for the synthesis and functionalization of halogenated indenes requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. wikipedia.orgstepscience.com This is achieved using advanced spectroscopic tools for real-time, in-situ monitoring, which avoids the sampling difficulties associated with sensitive reactions, such as those involving organometallics. acs.orgacs.org

Raman and Fourier-transform infrared (FTIR) spectroscopy are particularly powerful PAT tools for this purpose. mdpi.comamericanpharmaceuticalreview.com These techniques are non-destructive and can provide detailed chemical information directly from within a reaction vessel via immersion probes. mdpi.comamericanpharmaceuticalreview.com For example, in-situ Raman spectroscopy has been successfully used to monitor the transmetalation of Grignard reagents with manganese(II) chloride in real time. acs.orgacs.org This allows for the direct observation of reagent consumption and product formation, enabling the precise determination of reaction endpoints and leading to improved process control and consistency. acs.orgacs.org By providing a continuous stream of data, these techniques allow chemists to build robust kinetic models and ensure product quality is built into the process from the start, rather than being tested for at the end. nih.goveuropeanpharmaceuticalreview.com

Spectroscopic TechniqueInformation ProvidedTypical ApplicationAdvantages for Indene Chemistry
Raman Spectroscopy mdpi.comVibrational modes (molecular fingerprint), sensitive to non-polar bonds and crystalline structure.Monitoring organometallic reactions, crystallization, and polymorphism. acs.orgmdpi.comLow sensitivity to water; ideal for monitoring reactions in aqueous or protic media and for air/moisture-sensitive steps. acs.orgmdpi.com
FTIR Spectroscopy americanpharmaceuticalreview.comVibrational modes, sensitive to polar functional groups (e.g., C=O, N-H).Tracking concentration changes of key reactants, intermediates, and products. americanpharmaceuticalreview.comExcellent for monitoring functional group transformations, such as acylation or amination reactions on the indene scaffold.
Near-Infrared (NIR) Spectroscopy spectroscopyonline.comOvertone and combination bands of vibrations (e.g., C-H, O-H, N-H).Monitoring bulk properties like reactant concentration in less complex mixtures.Can penetrate dense or opaque samples; useful for process-scale monitoring.

Q & A

Basic: What synthetic methodologies are reported for 5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene, and how are yields optimized?

Answer:
The compound is commonly synthesized via Friedel-Crafts alkylation or halogenation of indene derivatives. For example, 5-bromo-2,3-dihydro-1H-inden-1-one derivatives are synthesized through bromination of 1-indanone intermediates, followed by Grignard or alkylation reactions to introduce methyl groups. In one protocol, starting from 5-bromo-2,3-dihydro-1H-inden-1-one (2.37 mmol), a 68% yield of a carboxylate derivative was achieved using 2-methylallyl esterification under anhydrous conditions . Key optimization strategies include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : Flash column chromatography (e.g., pentane:ethyl acetate gradients) ensures high purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, methyl groups at C1 show distinct singlet peaks near δ 1.3–1.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated 231.1016, found 231.1017) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for a brominated indene derivative with an R-factor < 0.05 .
  • IR spectroscopy : Identifies carbonyl (1746 cm⁻¹) and bromine-related vibrational modes .

Advanced: How can dynamic kinetic resolution (DKR) improve enantioselective synthesis of derivatives?

Answer:
DKR combines enzymatic resolution with in situ racemization to achieve high enantiomeric excess (ee). For example, CAL-B lipase and TBD base catalyzed the resolution of methyl 2,3-dihydro-1H-indene-1-carboxylate, yielding (R)-enantiomer with 95% ee . Key steps:

  • Enzyme selection : Hydrolases (e.g., CAL-B) for ester hydrolysis.
  • Racemization agents : Bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enable reversible protonation.
  • Reaction monitoring : TLC (Rf 0.3) and chiral HPLC track ee .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Answer:
Discrepancies arise from tautomerism, conformational flexibility, or impurities. Mitigation strategies include:

  • Crystallographic validation : Single-crystal X-ray diffraction definitively assigns structures, as shown for a brominated indene derivative .
  • 2D NMR : COSY and NOESY correlate proton environments, resolving overlapping signals.
  • Computational modeling : DFT calculations predict NMR chemical shifts to compare with experimental data .

Advanced: What methodologies enable structure-activity relationship (SAR) studies for kinase inhibitors derived from this compound?

Answer:

  • Scaffold modification : Substituents at C5 (e.g., bromine) and C2/C3 (e.g., methyl groups) modulate steric and electronic effects. For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives showed DDR1 inhibition (IC₅₀ = 14.9 nM) via H-bonding with kinase active sites .
  • Biological assays :
    • Kinase profiling : Selectivity is tested against panels of kinases.
    • Cellular assays : Colony formation assays (e.g., pancreatic cancer cell lines) validate therapeutic potential .

Basic: What intermediates are pivotal in synthesizing this compound?

Answer:
Key intermediates include:

  • 5-Bromo-2,3-dihydro-1H-inden-1-one : Synthesized via bromination of 1-indanone using Br₂/FeBr₃.
  • Grignard reagents : Introduce methyl groups (e.g., CH₃MgBr) to form 1,1-dimethyl substituents .
  • Ester derivatives : 2-Methylallyl esters facilitate further functionalization (e.g., cross-coupling reactions) .

Advanced: How is computational chemistry applied to predict reactivity or stability?

Answer:

  • DFT calculations : Model transition states for bromination or alkylation reactions, predicting regioselectivity.
  • Molecular docking : Screens derivatives for binding to targets like DDR1 kinase, guiding SAR .
  • Solvent effects : COSMO-RS simulations optimize reaction media (e.g., PEG-400/DMF mixtures enhance azide-alkyne cycloadditions) .

Basic: How is purity assessed during synthesis?

Answer:

  • TLC : Monitors reaction progress (e.g., pentane:ethyl acetate = 3:2, Rf 0.3) .
  • Melting point analysis : Sharp ranges (e.g., 58.2–61.9°C) indicate purity .
  • HPLC : Quantifies impurities using C18 columns and UV detection at 254 nm .

Retrosynthesis Analysis

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Reactant of Route 1
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 2
5-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.